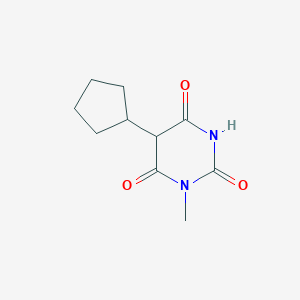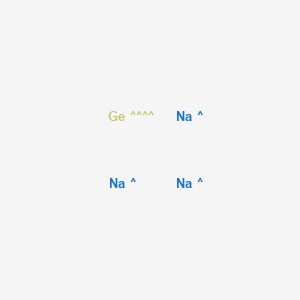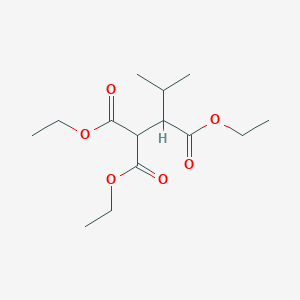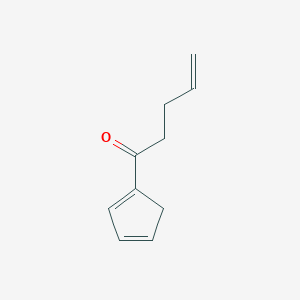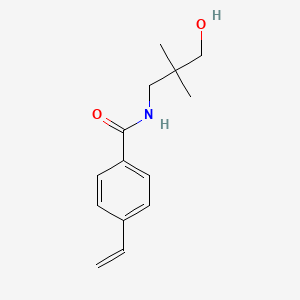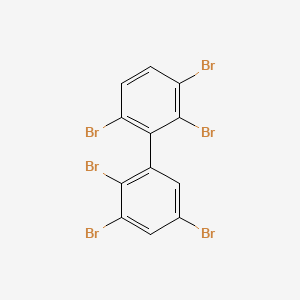
2,2',3,3',5,6'-Hexabromobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,5,6’-Hexabromobiphenyl: is a polybrominated biphenyl (PBB), a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants, particularly in plastics, textiles, and electronic devices . Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5,6’-Hexabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of polybrominated biphenyls, including 2,2’,3,3’,5,6’-Hexabromobiphenyl, involves large-scale bromination reactions. These reactions are conducted in reactors where biphenyl is exposed to bromine or bromine compounds in the presence of catalysts to achieve the desired degree of bromination .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,3,3’,5,6’-Hexabromobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the biphenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to changes in its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, which can replace bromine atoms on the biphenyl ring.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield biphenyl derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2’,3,3’,5,6’-Hexabromobiphenyl is used as a reference standard in analytical chemistry for the detection and quantification of polybrominated biphenyls in environmental samples .
Biology and Medicine: Research on the biological effects of polybrominated biphenyls, including 2,2’,3,3’,5,6’-Hexabromobiphenyl, has focused on their potential toxicity and impact on human health. Studies have investigated their effects on the endocrine system, immune system, and potential carcinogenicity .
Industry: In the past, 2,2’,3,3’,5,6’-Hexabromobiphenyl was used as a flame retardant in various industrial applications, including the manufacturing of plastics, textiles, and electronic devices. due to environmental and health concerns, its use has been largely phased out .
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,5,6’-Hexabromobiphenyl involves its interaction with cellular receptors and enzymes. One of the primary molecular targets is the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, 2,2’,3,3’,5,6’-Hexabromobiphenyl can activate the expression of genes involved in xenobiotic metabolism, such as the CYP1A1 gene . This activation leads to the production of enzymes that metabolize and detoxify xenobiotic compounds .
Vergleich Mit ähnlichen Verbindungen
- 2,2’,3,4,5,6-Hexabromobiphenyl
- 2,2’,4,4’,6,6’-Hexabromobiphenyl
- 3,3’,4,4’,5,5’-Hexabromobiphenyl
Comparison: While all these compounds are polybrominated biphenyls, they differ in the positions of the bromine atoms on the biphenyl ring. This difference in bromination pattern can influence their chemical properties, reactivity, and biological effects. For example, the specific positions of the bromine atoms can affect the compound’s ability to interact with biological receptors and enzymes, leading to variations in toxicity and environmental persistence .
Eigenschaften
CAS-Nummer |
119264-51-6 |
|---|---|
Molekularformel |
C12H4Br6 |
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
1,2,4-tribromo-3-(2,3,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-3-6(11(17)9(16)4-5)10-7(14)1-2-8(15)12(10)18/h1-4H |
InChI-Schlüssel |
GZMBPIKAXBKPFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Br)C2=C(C(=CC(=C2)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)

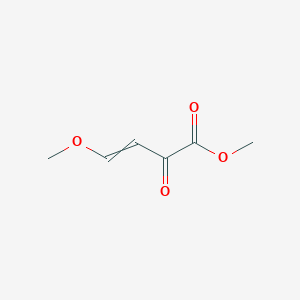
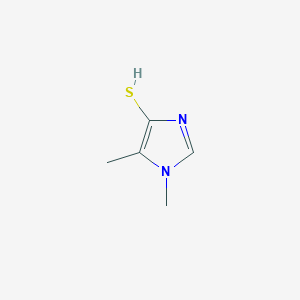

![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
